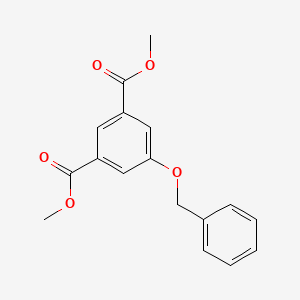

Dimethyl 5-benzyloxyisophthalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCORYQJJYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428863 | |

| Record name | Dimethyl 5-bentyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53478-04-9 | |

| Record name | Dimethyl 5-bentyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 5 Benzyloxyisophthalate and Its Derivatives

Established Synthetic Pathways for Dimethyl 5-benzyloxyisophthalate

The traditional synthesis of this compound typically involves a two-step process starting from 5-hydroxyisophthalic acid. This includes the esterification of the carboxylic acid groups followed by the benzylation of the hydroxyl group.

Esterification Reactions in this compound Synthesis

The initial step in the synthesis is the conversion of 5-hydroxyisophthalic acid to its dimethyl ester, dimethyl 5-hydroxyisophthalate. sigmaaldrich.comnih.gov This is a crucial intermediate for the subsequent benzylation step. A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another approach involves the use of milder reagents. For instance, dimethyl 5-hydroxyisophthalate can be prepared from 5-hydroxyisophthalic acid using reagents that facilitate esterification under less harsh conditions. chemicalbook.com

Benzylation Strategies in Aromatic Hydroxyester Functionalization

Once dimethyl 5-hydroxyisophthalate is obtained, the phenolic hydroxyl group is protected by benzylation. This is typically achieved by reacting dimethyl 5-hydroxyisophthalate with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. A variety of bases can be employed, with potassium carbonate being a common choice, often in a solvent like acetone (B3395972) and refluxed for an extended period. rsc.org This reaction proceeds via a Williamson ether synthesis mechanism.

The selection of the base and solvent system is critical to optimize the yield and minimize side reactions. For example, the use of a non-polar aprotic solvent can favor the desired O-alkylation over potential C-alkylation.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis of Aromatic Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. lew.romdpi.com In the context of aromatic ester synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to localized superheating effects. mdpi.com The use of microwave technology can also reduce the amount of solvent required, making the process more environmentally friendly. lew.ro Studies have shown that microwave-assisted esterification can be a fast, general, and eco-friendly method for preparing various esters, including aromatic bis-esters. lew.ro

Table 1: Comparison of Conventional and Microwave-Assisted Esterification

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Often requires several hours (e.g., 30-65 hours) mdpi.com | Significantly reduced (e.g., 10-20 minutes) mdpi.comresearchgate.net |

| Energy Consumption | Higher | Lower lew.ro |

| Solvent Usage | Often requires bulk solvents | Can be performed with reduced solvent or solvent-free lew.ro |

| Yields | Generally good | Often higher than conventional methods lew.ro |

Solvent-Free Methodologies and Mechanochemical Activation in Ester Synthesis

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. youtube.com Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a promising solvent-free alternative for ester synthesis. rsc.orgrsc.orgresearchgate.net This technique can facilitate reactions between solid reactants in the absence of a solvent, reducing waste and simplifying work-up procedures. youtube.com Mechanochemical methods have been successfully applied to the synthesis of various esters, sometimes leading to different product compositions compared to solution-based protocols. rsc.org

Palladium-catalyzed oxidative esterification of alcohols has also been developed as a solvent-free method, highlighting the benefits of mechanochemical approaches in green chemistry. acs.org

Biocatalytic Routes for Isophthalate (B1238265) Ester Formation

Enzymes, as biocatalysts, offer a highly selective and environmentally benign approach to chemical synthesis. nih.gov Lipases, in particular, have been widely studied for their ability to catalyze esterification reactions under mild conditions. nih.gov Biocatalytic methods can be applied to the synthesis of isophthalate esters, potentially offering a more sustainable route compared to traditional chemical methods. scite.ai The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. mdpi.com

Research in this area is ongoing, with a focus on identifying robust enzymes and optimizing reaction conditions for the efficient synthesis of isophthalate-based compounds. nih.gov While direct biocatalytic synthesis of this compound is not yet widely reported, the principles of enzymatic esterification and the growing interest in bio-based production of isophthalic acid derivatives suggest that this is a promising area for future development. mdpi.comgoogle.com

Advanced Synthetic Modifications and Derivatization Strategies

Recent research has moved beyond the fundamental synthesis of this compound to explore more complex molecular architectures. These advanced strategies aim to introduce a variety of functional groups and to control the three-dimensional arrangement of atoms within the molecule, leading to compounds with enhanced or entirely new functionalities.

Functionalization of the Isophthalate Core for Diverse Analogues

The isophthalate core of this compound offers several sites for functionalization, enabling the creation of a wide array of analogues. A primary strategy involves the modification of the 5-position, often starting from the more accessible precursor, Dimethyl 5-hydroxyisophthalate.

One effective method for functionalizing the phenolic hydroxyl group is through a nucleophilic oxirane ring-opening addition reaction. For instance, the reaction of Dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether can be performed to introduce a longer, functionalizable side chain. nih.gov The chain length of the resulting ether can be controlled by adjusting the stoichiometric ratio of the reactants. This approach is not limited to allyl glycidyl ether; a variety of other epoxides can be employed to introduce different functionalities. The terminal double bond of the resulting allyl ether can be further modified, for example, through oxidation to a 1,2-diol, which increases the hydrophilicity of the molecule. nih.gov

Beyond etherification, the isophthalate ring itself can be further substituted. While direct electrophilic substitution on the benzyloxy-substituted ring can be complex due to directing group effects and potential debenzylation, alternative strategies starting from different precursors are employed. For example, various 5-substituted isophthalic acids, such as those bearing fluoro, bromo, cyano, and methyl groups, have been synthesized, demonstrating the feasibility of introducing a range of substituents at this position. acs.org These substituted isophthalic acids can then be esterified and the benzyloxy group introduced to yield the desired analogues.

The ester groups of the isophthalate also present opportunities for modification. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or reduced to alcohols. These transformations open up possibilities for creating polymers, macrocycles, and other complex structures.

| Starting Material | Reagent | Product | Purpose of Functionalization |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | Dimethyl 5-(2-hydroxy-3-allyloxypropoxy)isophthalate | Introduction of a functionalizable side chain |

| Dimethyl 5-hydroxyisophthalate | Various epoxides | Diverse ether-linked analogues | Tailoring of physical and chemical properties |

| 5-Substituted isophthalic acids | Thionyl chloride, Methanol | Dimethyl 5-substituted isophthalates | Introduction of various functional groups on the aromatic ring |

| This compound | Lithium hydroxide (B78521), then acid | 5-Benzyloxyisophthalic acid | Precursor for further derivatization (e.g., amidation) |

Stereoselective Synthesis Approaches for Chiral Isophthalate Derivatives

The introduction of chirality into the this compound scaffold is a significant challenge that opens the door to enantioselective recognition, catalysis, and biologically active compounds. Given the prochiral nature of the isophthalate core when appropriately substituted, several stereoselective synthesis strategies can be envisioned.

One of the most common methods for achieving enantiomerically pure compounds is through chiral resolution . This involves reacting the racemic isophthalate derivative, typically the dicarboxylic acid, with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the chiral resolving agent is removed to yield the individual enantiomers of the isophthalic acid derivative. Common chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines. libretexts.org

Another powerful strategy is the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the prochiral isophthalate molecule to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. For instance, the isophthalic acid could be converted to a chiral amide using a chiral amine. Subsequent reactions, such as an asymmetric alkylation at a position activated by the isophthalate ring, would proceed with a diastereomeric bias due to the influence of the chiral auxiliary.

Asymmetric catalysis represents a more elegant and atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, a prochiral isophthalate derivative could undergo an asymmetric reaction, such as a catalytic reduction or addition, in the presence of a chiral metal complex or an organocatalyst. While specific examples for this compound are not extensively reported, general principles of asymmetric catalysis could be applied. For instance, the synthesis of chiral macrocycles from isophthalaldehyde (B49619) and a chiral diamine has been demonstrated, showcasing the potential for transferring chirality to an isophthalate-containing structure. nih.gov

The development of chiral ligands is central to asymmetric catalysis. While not directly involving the isophthalate as the chiral component, isophthalate-based structures can serve as scaffolds for building chiral ligands. By attaching chiral entities to the isophthalate backbone, new ligands with specific steric and electronic properties can be designed for various asymmetric transformations.

| Approach | Description | Key Intermediates/Reagents | Outcome |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Racemic 5-benzyloxyisophthalic acid, Chiral amine (e.g., brucine) | Enantiomerically pure (R)- and (S)-5-benzyloxyisophthalic acid |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Prochiral isophthalate derivative, Chiral amine auxiliary | Diastereomerically enriched product, leading to a single enantiomer after auxiliary removal |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Prochiral isophthalate substrate, Chiral catalyst (metal-based or organocatalyst) | Enantiomerically enriched product |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dimethyl 5-benzyloxyisophthalate Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the protons in its different chemical environments. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

The aromatic region of the spectrum would feature signals for the protons on the isophthalate (B1238265) ring and the benzyl (B1604629) group. The protons of the phenyl ring of the benzyl group would likely appear as a multiplet in the range of 7.3-7.5 ppm. The protons on the isophthalate core would also produce signals in the aromatic region. For comparison, the aromatic protons in a similar compound, Dimethyl 5-aminoisophthalate, appear at approximately 7.4-7.7 ppm. docbrown.info

In the aliphatic region, a characteristic singlet for the benzylic protons (-CH₂-) would be anticipated around 5.1 ppm. The two methoxy (B1213986) groups (-OCH₃) of the dimethyl ester would be expected to produce a sharp singlet at approximately 3.9 ppm, integrating to six protons.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.3 - 7.5 | Multiplet | 5H |

| Aromatic (Isophthalate) | ~7.5 - 8.0 | Multiplet | 3H |

| Benzylic (-CH₂-) | ~5.1 | Singlet | 2H |

| Methoxyl (-OCH₃) | ~3.9 | Singlet | 6H |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ester groups are expected to resonate downfield, typically in the range of 165-175 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the benzyloxy group showing a characteristic shift. The aliphatic carbons of the methoxy groups and the benzylic carbon would be found upfield, typically around 50-70 ppm. For a related compound, 1,3-dimethylbenzene, the aromatic carbons appear between 126-137 ppm, while the methyl carbons are around 21 ppm. myskinrecipes.com

To further elucidate the structure and confirm the assignments made from ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon, for example, the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule, such as the correlation between the methoxy protons and the carbonyl carbon of the ester group, and the benzylic protons to the carbons of the isophthalate ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. This compound has a molecular formula of C₁₇H₁₆O₅ and a calculated molecular weight of 300.31 g/mol . chemicalbook.com HRMS would be used to confirm this elemental composition by providing an exact mass measurement with a high degree of accuracy, typically to within a few parts per million.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and identifying any volatile impurities.

In a GC-MS analysis of this compound, the sample would be vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and its mass is detected. The resulting chromatogram would ideally show a single major peak corresponding to this compound, with the retention time being a characteristic of the compound under the specific chromatographic conditions. The mass spectrum of this peak would match the expected fragmentation pattern of the target molecule. Any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their respective mass spectra. For instance, residual solvents from the synthesis or by-products could be detected and quantified.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong, sharp absorption peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester groups. The C-O stretching of the ester and ether linkages would likely appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. For comparison, the IR spectrum of a similar compound, Dimethyl 5-nitroisophthalate, shows characteristic peaks that can be used for interpretation. myskinrecipes.com

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, which would be expected for the isophthalate and benzyl rings of the molecule. The C=O stretch, while strong in the IR, is often weaker in the Raman spectrum. The Raman spectrum of dimethyl isophthalate can serve as a reference for the expected vibrational modes of the isophthalate core.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester, Ether) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination of Isophthalate Derivatives

X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture of isophthalate derivatives. The resulting data is fundamental to understanding the structure-property relationships of these compounds.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. youtube.comyoutube.com The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. youtube.comyoutube.com By analyzing the positions and intensities of these diffracted beams, scientists can generate an electron density map of the molecule and subsequently build a detailed atomic model. youtube.com

For isophthalate derivatives, single-crystal X-ray diffraction analysis yields critical structural information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule are determined. A key conformational feature in dimethyl 5-substituted isophthalates is the orientation of the two methyl carboxylate groups relative to the plane of the central benzene (B151609) ring. For instance, in dimethyl 5-iodoisophthalate, the methyl carboxylate moieties are tilted with respect to the benzene ring, whereas dimethyl 5-ethynylisophthalate exhibits a perfectly planar molecular framework. nih.govnih.gov This planarity or lack thereof is influenced by the nature of the substituent at the 5-position.

Crystal Packing and Intermolecular Interactions: X-ray crystallography reveals how individual molecules are arranged in the crystal lattice. This includes the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking interactions, which play a crucial role in the supramolecular assembly. nih.govnih.gov For example, the crystal structure of dimethyl 5-iodoisophthalate is stabilized by a three-dimensional network of C—H⋯O=C hydrogen bonds and I⋯O=C interactions. nih.govnih.gov In contrast, dimethyl 5-ethynylisophthalate molecules are connected into two-dimensional sheets through C—Hethynyl⋯O=C hydrogen bonds and π–π stacking interactions. nih.govnih.gov

The detailed structural insights obtained from X-ray crystallography are indispensable for correlating the molecular structure of isophthalate derivatives with their macroscopic properties, such as their thermal stability and optical characteristics. acs.org

Crystallographic Data for Selected Dimethyl 5-Substituted Isophthalates

The following table summarizes key crystallographic data for two related isophthalate derivatives, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Dimethyl 5-iodoisophthalate | C₁₀H₉IO₄ | Orthorhombic | Pna2₁ | 14.8962 (6) | 7.5583 (3) | 10.5919 (4) | nih.gov |

| Dimethyl 5-ethynylisophthalate | C₁₂H₁₀O₄ | Orthorhombic | Pnma | 6.7041 (3) | 22.0945 (10) | 6.9142 (3) | nih.gov |

Theoretical and Computational Investigations of Dimethyl 5 Benzyloxyisophthalate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and optimized geometry of molecules. By approximating the electron density, DFT calculations can determine key structural parameters such as bond lengths and bond angles with high accuracy.

For Dimethyl 5-benzyloxyisophthalate, DFT calculations would reveal the most stable three-dimensional arrangement of its atoms. The geometry is largely influenced by the spatial orientation of the central benzene (B151609) ring, the two methyl ester groups, and the larger benzyloxy substituent. The calculations would precisely model the planar nature of the phenyl rings and the rotational freedom around the ether linkage and the ester groups. The results of such calculations are typically presented in tables of optimized geometric parameters.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

This table presents theoretical data typical of DFT calculations for molecular geometry.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-O (Ether) | Length of the bond between the isophthalate (B1238265) ring and the benzyloxy oxygen. | ~ 1.37 Å |

| C=O (Ester) | Length of the carbonyl double bond in the methyl ester groups. | ~ 1.21 Å |

| C-O (Ester) | Length of the single bond between the carbonyl carbon and the methoxy (B1213986) oxygen. | ~ 1.34 Å |

| Bond Angles | ||

| C-O-C (Ether) | Angle of the ether linkage connecting the two aromatic rings. | ~ 118° |

| O=C-O (Ester) | Angle within the ester functional group. | ~ 123° |

| C-C-C (Ring) | Internal angle of the benzene rings. | ~ 120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. rsc.org

In this compound, the electron-rich benzyloxy group and the electron-withdrawing methyl ester groups significantly influence the electronic landscape. rsc.org The benzyloxy group tends to raise the energy of the HOMO, while the ester groups tend to lower the energy of the LUMO. This modulation of the frontier orbitals is a key strategy for tuning the electronic and photophysical properties of conjugated molecules. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity and potential for applications in materials science.

Table 2: Key Electronic Properties from FMO Analysis

This table outlines the typical outputs and interpretations of an FMO analysis.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The benzyloxy group contributes significantly to this orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. The isophthalate core and ester groups are primary contributors. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and the energy required for electronic transitions. A smaller gap suggests higher reactivity. rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's flexibility and accessible conformations. nih.gov

For this compound, MD simulations would be used to explore its conformational landscape. This involves analyzing the rotational freedom around key single bonds, such as the C-O bonds of the ether linkage and the C-C bonds connecting the ester groups to the ring. These simulations can identify various low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility in different environments (e.g., in a vacuum or in a solvent).

In-Silico Approaches for Ligand-Target Interactions Involving Isophthalate Derivatives

In-silico methods are invaluable for predicting how molecules like this compound might interact with biological targets, a cornerstone of computational drug discovery. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein. nih.govmdpi.com The process involves placing the ligand (in this case, an isophthalate derivative) into the binding site of a receptor and evaluating the fit using a scoring function. biointerfaceresearch.com

Isophthalate scaffolds can be docked into various receptor models to explore potential biological activity. The docking results provide insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex. nih.govmdpi.com For example, the carbonyl oxygens of the ester groups could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-pi stacking or arene-cation interactions with amino acid residues in the receptor's active site. mdpi.com

Table 3: Representative Molecular Docking Results for an Isophthalate Scaffold

This table illustrates the kind of data obtained from a molecular docking simulation against a hypothetical protein target.

| Parameter | Description | Example Result |

| Binding Affinity (kcal/mol) | An estimate of the binding strength; more negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the receptor's binding site that form contacts with the ligand. | Tyr23, Phe87, Arg120, Ser124 |

| Interaction Types | The specific non-covalent bonds formed. | Hydrogen bond with Ser124; Pi-pi stacking with Phe87; Arene-cation with Arg120. |

| RMSD (Å) | Root-mean-square deviation from a reference pose, indicating docking accuracy. | 1.5 |

Accurately predicting the binding affinity between a ligand and its target is a primary goal in computational chemistry. researchgate.net Several methodologies exist, ranging in accuracy and computational cost. columbia.edu

Scoring Functions: Used in molecular docking, these are fast, empirical functions that estimate binding affinity based on terms for hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govresearchgate.net

More Rigorous Methods: For higher accuracy, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. nih.gov These "alchemical free energy" calculations simulate the physical transformation of a ligand into another or into nothing, providing a more physically sound estimate of binding free energy. While computationally expensive, they are considered a gold standard for binding affinity prediction. columbia.edunih.gov

These computational approaches are critical for prioritizing compounds in drug discovery projects, allowing researchers to focus experimental efforts on the most promising candidates. nih.gov

Reactivity and Reaction Mechanisms of Dimethyl 5 Benzyloxyisophthalate

Hydrolysis and Transesterification Reactions of Isophthalate (B1238265) Ester Moieties

The ester functionalities of Dimethyl 5-benzyloxyisophthalate are susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in modifying the isophthalate core for further applications, such as the synthesis of polyesters and other polymeric materials.

Transesterification: Transesterification is a key reaction for the incorporation of the 5-benzyloxyisophthalate unit into polyester (B1180765) chains. This process involves the reaction of the dimethyl ester with a diol in the presence of a catalyst, leading to the formation of a new ester with the diol and the release of methanol (B129727). The reaction is typically driven to completion by removing the methanol as it is formed.

The synthesis of polyesters from dimethyl isophthalate derivatives and diols is a widely studied area. For example, the transesterification of dimethyl terephthalate (B1205515), a structural isomer of dimethyl isophthalate, with ethylene (B1197577) glycol is an industrially significant process for producing polyethylene (B3416737) terephthalate (PET). researchgate.net This reaction is often catalyzed by various metal salts. Similarly, this compound can be expected to undergo transesterification with a variety of diols to produce functionalized polyesters. The benzyloxy group in this context can introduce specific properties to the resulting polymer, such as altered thermal stability or solubility. The synthesis of bio-based polyesters often utilizes enzymatic catalysis, for instance with Candida antarctica lipase (B570770) B, for the polycondensation of diesters and diols. whiterose.ac.uk

| Reaction | Reagents/Conditions | Product | Application |

| Hydrolysis | NaOH, H2O then H3O+ | 5-Benzyloxyisophthalic acid | Synthesis of Metal-Organic Frameworks (MOFs) |

| Transesterification | Diol (e.g., ethylene glycol), Catalyst (e.g., metal acetate) | Polyester | Functionalized polymer synthesis |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isophthalate Ring

The aromatic ring of this compound is the site for electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two methoxycarbonyl groups and the benzyloxy group.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile. The substituents on the ring determine the rate and position of the incoming electrophile. The two methoxycarbonyl groups are electron-withdrawing and are therefore deactivating and meta-directing. Conversely, the benzyloxy group is an alkoxy group, which is strongly activating and ortho-, para-directing due to the resonance donation of its lone pair of electrons into the ring.

Given the opposing directing effects of the substituents, predicting the exact outcome of an EAS reaction on this compound can be complex. The powerful ortho-, para-directing influence of the benzyloxy group would likely dominate, directing incoming electrophiles to the positions ortho to it (C4 and C6). However, the deactivating effect of the two ester groups will make the ring less reactive than benzene (B151609) itself.

Common EAS reactions include nitration and Friedel-Crafts reactions.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For substituted benzenes, the regioselectivity is a key consideration. google.comresearchgate.netnih.govresearchgate.netnih.gov In the case of this compound, nitration is expected to occur at the C4 and C6 positions, ortho to the activating benzyloxy group. The use of solid acid catalysts like zeolites can influence the regioselectivity, sometimes favoring the para isomer due to steric constraints within the catalyst pores. google.com

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions involve the introduction of an acyl or alkyl group onto the aromatic ring using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. organic-chemistry.orgresearchgate.netlibretexts.orglibretexts.org However, Friedel-Crafts reactions often fail on strongly deactivated rings. libretexts.orglibretexts.org The presence of the two deactivating ester groups on the isophthalate ring of this compound might hinder or prevent these reactions from occurring under standard conditions. More recent methods have explored the use of esters as acylating agents under milder conditions, which could potentially be applicable. organic-chemistry.orgresearchgate.netacs.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.commasterorganicchemistry.comchadsprep.com This reaction is generally favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.comyoutube.com The isophthalate ring of this compound, with its two electron-withdrawing ester groups, is activated towards nucleophilic attack. While the benzyloxy group itself is not a typical leaving group in SNAᵣ reactions, it is conceivable that under specific conditions, particularly with highly reactive nucleophiles, displacement could occur. However, a more likely scenario for nucleophilic substitution would involve the displacement of a different leaving group, should one be introduced onto the ring. For instance, if a nitro group were introduced at the C2 position, it could potentially be displaced by a nucleophile. There is also a possibility of a nucleophilic ipso-substitution where the benzyl (B1604629) group acts as a leaving group. acs.org

| Reaction Type | Key Features | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | Substitution at C4 and C6 positions (ortho to benzyloxy) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to deactivating ester groups |

| Nucleophilic Aromatic Substitution | ||

| General | Requires electron-poor ring and good leaving group | Ring is activated, but benzyloxy is a poor leaving group. Reaction more likely if a better leaving group is present. |

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) in this compound is a key functional handle that can be cleaved to reveal a hydroxyl group. This deprotection step is crucial for synthesizing phenolic derivatives of isophthalic acid, which can be used as monomers for advanced polymers or as precursors for other functional materials.

The most common method for the debenzylation of aryl benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orgresearchgate.netcommonorganicchemistry.comnih.gov This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. commonorganicchemistry.com The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. This method is generally efficient and clean. The presence of the ester groups in this compound is not expected to interfere with the catalytic hydrogenolysis of the benzyl ether, although specific reaction conditions may need to be optimized to avoid reduction of the aromatic ring or the ester carbonyls. researchgate.net Alternative methods for debenzylation that avoid the use of hydrogen gas include transfer hydrogenolysis and oxidative cleavage. organic-chemistry.orgresearchgate.netnih.gov

Catalytic Transformations of this compound and its Analogues

Catalysis plays a pivotal role in transforming this compound and its analogues into valuable products. As discussed, catalytic processes are central to its hydrolysis, transesterification, and debenzylation.

In the context of polyester synthesis, various catalysts can be employed for the transesterification of the isophthalate esters. For instance, in the production of PET from the related dimethyl terephthalate, catalysts based on zinc, manganese, or cobalt are commonly used. researchgate.net The choice of catalyst can influence the reaction rate, selectivity, and the properties of the final polymer. For the synthesis of functionalized polyesters from this compound, similar catalytic systems can be explored. libretexts.orgresearchgate.net

The catalytic debenzylation of the benzyloxy group is a well-established transformation. Palladium-on-carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. rsc.org The efficiency of the debenzylation can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, the combination of Pd/C and Pd(OH)₂/C has been reported to be a more efficient catalyst for debenzylation than either catalyst alone. rsc.org

Role of Dimethyl 5 Benzyloxyisophthalate As a Synthetic Building Block

Precursor in Polymer Chemistry and Advanced Material Science

The bifunctional nature of dimethyl 5-benzyloxyisophthalate, arising from its two ester groups, makes it a valuable monomer for the synthesis of polymers. The benzyloxy group can also be retained in the final polymer for specific functionalities or be removed to create a hydroxyl group, offering a route to further modification.

Synthesis of Aliphatic-Aromatic Copolyesters and Related Polymeric Materials

This compound can be employed as an aromatic di-ester monomer in the synthesis of aliphatic-aromatic copolyesters. These materials are of significant interest due to their tunable properties, combining the rigidity and thermal stability of aromatic units with the flexibility and biodegradability of aliphatic segments. The synthesis of such copolyesters typically proceeds through a two-step melt polycondensation reaction involving transesterification and subsequent polycondensation.

In a typical procedure, this compound would be reacted with an excess of an aliphatic diol (e.g., 1,4-butanediol (B3395766) or 1,6-hexanediol) and another aliphatic dicarboxylic acid or its ester, in the presence of a catalyst such as titanium(IV) butoxide or antimony(III) oxide. The initial transesterification at elevated temperatures (around 150-200 °C) leads to the formation of bis(hydroxyalkyl) esters and methanol (B129727), which is removed by distillation. Subsequently, the temperature is raised further (220-280 °C) and a vacuum is applied to facilitate the polycondensation reaction, where the ester linkages are formed with the elimination of the diol, leading to a high molecular weight copolyester.

The incorporation of the 5-benzyloxyisophthalate unit into the polymer backbone introduces a bulky, aromatic side group. This can influence the polymer's properties in several ways:

Thermal Properties: The rigid aromatic ring can increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyester compared to purely aliphatic polyesters.

Mechanical Properties: The presence of the aromatic unit can enhance the tensile strength and modulus of the material.

Solubility: The benzyloxy group can affect the solubility of the polymer in common organic solvents.

Functionality: The benzyloxy group can be deprotected (e.g., through hydrogenolysis) to yield a phenolic hydroxyl group on the polymer chain. This hydroxyl group can then be used for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules.

A hypothetical reaction scheme for the synthesis of an aliphatic-aromatic copolyester using this compound is shown below:

Table 1: Potential Aliphatic Diols and Dicarboxylic Acids for Copolyester Synthesis with this compound

| Aliphatic Diol | Aliphatic Dicarboxylic Acid | Expected Property Modification |

| Ethylene (B1197577) glycol | Adipic acid | Increased rigidity and Tg |

| 1,4-Butanediol | Sebacic acid | Improved flexibility and lower Tm |

| 1,6-Hexanediol | Succinic acid | Enhanced thermal stability |

Applications in Reticular Chemistry: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Reticular chemistry involves the assembly of molecular building blocks into extended, crystalline, and porous structures known as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). This compound, after hydrolysis of its ester groups to carboxylic acids to form 5-benzyloxyisophthalic acid, can serve as an organic linker or ligand in the synthesis of these advanced materials. researchgate.net

Covalent Organic Frameworks (COFs):

COFs are constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the linkers dictate the topology and properties of the resulting framework. 5-Benzyloxyisophthalic acid, with its 120-degree angle between the carboxyl groups, is a suitable C2-symmetric linker for the construction of 2D or 3D COFs. The benzyloxy group would project into the pores of the COF, providing a specific chemical environment. This could be utilized for:

Selective Guest Adsorption: The bulky and aromatic nature of the benzyloxy group could lead to selective adsorption of specific guest molecules.

Catalysis: The benzyloxy group could be modified to introduce catalytic sites within the COF pores.

Post-Synthetic Modification: The benzyloxy group can be cleaved to expose a hydroxyl group, which can be further functionalized.

Metal-Organic Frameworks (MOFs):

In MOFs, metal ions or clusters are connected by organic linkers to form a porous framework. 5-Benzyloxyisophthalic acid can act as a dicarboxylate linker, coordinating to metal centers through its carboxylate groups. The choice of metal ion and the linker geometry determines the final structure and properties of the MOF. The presence of the benzyloxy group within the MOF pores could lead to:

Enhanced Selectivity: The functionalized pores could exhibit enhanced selectivity for gas separation or purification.

Luminescence: The benzyloxy group could influence the photoluminescent properties of the MOF.

Drug Delivery: The modified pores could be designed for the controlled release of drug molecules.

The synthesis of such COFs and MOFs would typically involve solvothermal or hydrothermal reactions between the 5-benzyloxyisophthalic acid linker and the appropriate co-monomers (for COFs) or metal salts (for MOFs).

Table 2: Potential Applications of COFs and MOFs Derived from 5-Benzyloxyisophthalic Acid

| Framework Type | Potential Application | Role of Benzyloxy Group |

| COF | Gas storage and separation | Pore functionalization for selective adsorption |

| MOF | Heterogeneous catalysis | Support for catalytic metal nanoparticles |

| COF | Chemical sensing | Alteration of electronic properties upon guest binding |

| MOF | Drug delivery | Controlled release of therapeutic agents |

Scaffold for Supramolecular Chemistry Architectures

The isophthalate (B1238265) core of this compound provides a rigid scaffold for the construction of well-defined supramolecular architectures. The ester and benzyloxy groups can participate in non-covalent interactions, such as hydrogen bonding (after hydrolysis), π-π stacking, and van der Waals forces, which drive the self-assembly process.

Design and Self-Assembly Processes of Aromatic Ester-Based Systems

Aromatic esters, particularly those with the ability to form hydrogen bonds, are known to self-assemble into various ordered structures, such as liquid crystals, organogels, and nanofibers. While this compound itself lacks a strong hydrogen bond donor, its derivatives, particularly the corresponding dicarboxylic acid or diamide, can readily self-assemble. The benzyloxy group plays a crucial role in this process by:

Steric Influence: The bulky nature of the benzyloxy group can direct the self-assembly pathway, favoring certain packing arrangements over others.

Solvent Interactions: The benzyloxy group can influence the solubility of the molecule and its aggregates in different solvents, thereby controlling the self-assembly process.

π-π Stacking: The two aromatic rings (the central isophthalate and the benzyl (B1604629) group) can participate in π-π stacking interactions, which contribute to the stability of the self-assembled structures.

For instance, the corresponding diamide derivative of 5-benzyloxyisophthalic acid could form extended hydrogen-bonded networks, with the benzyloxy groups decorating the periphery of the assembly, influencing its interaction with the surrounding medium.

Construction of Host-Guest Complexes Utilizing Isophthalate Frameworks

The concave shape of the isophthalate unit makes it an excellent building block for the construction of molecular hosts capable of encapsulating guest molecules. nih.gov The ester groups can be converted to other functionalities, such as amides or larger macrocyclic structures, to create a well-defined cavity. The benzyloxy group can act as a "gate" or a "lining" for this cavity, providing specific recognition sites for guest molecules. nih.gov

The binding of a guest molecule within the host cavity is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: If the host contains hydrogen bond donors and acceptors.

CH-π Interactions: Between the guest and the aromatic rings of the host.

van der Waals Forces: Arising from the close packing of the host and guest.

The benzyloxy group can significantly influence the binding affinity and selectivity of the host for different guests. For example, a host molecule derived from this compound could exhibit a preference for aromatic guest molecules that can engage in π-π stacking interactions with the benzyl group.

Intermediate in the Synthesis of Complex Organic Molecules

This compound can serve as a valuable intermediate in multi-step organic synthesis. Its functional groups can be selectively manipulated to introduce new functionalities and build up molecular complexity.

The ester groups can be:

Hydrolyzed to the corresponding dicarboxylic acid.

Reduced to diols.

Converted to amides, hydrazides, or other carboxylic acid derivatives.

The benzyloxy group is a common protecting group for a hydroxyl function. It is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis to reveal the free hydroxyl group. This hydroxyl group can then be used for further transformations, such as etherification, esterification, or oxidation.

For example, this compound could be a precursor for the synthesis of dendrimers, where the three functional groups (two esters and the protected hydroxyl) provide branching points. It could also be used in the synthesis of natural products or pharmaceutically active compounds that contain a 3,5-disubstituted benzoic acid or phenol (B47542) moiety. The synthesis of a hypothetical complex molecule could involve the selective reduction of one ester group, followed by modification of the other ester and deprotection of the hydroxyl group to allow for further elaboration of the molecule.

Integration into Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which is efficient and promotes molecular diversity. nih.govnih.govnih.gov Isophthalate derivatives can be incorporated into MCRs to rapidly generate libraries of highly functionalized compounds. For instance, the reaction of 3-formylchromones, 2-aminobenzimidazole, and acetonedicarboxylates under ultrasound irradiation yields alkyl 2-(1H-benzimidazol-2-ylamino)-5-(2-hydroxyaroyl)isophthalates. researchgate.net This approach represents an eco-compatible and efficient alternative to traditional synthetic methods, facilitating the rapid generation of molecular complexity. researchgate.net

The design of novel MCRs is a continuous effort to expand the accessible range of molecular structures. nih.gov The versatility of MCRs, such as the Ugi and Passerini reactions, allows for the combination of various building blocks, including those derived from isophthalates, to create diverse scaffolds. nih.govbeilstein-journals.org This strategy is central to diversity-oriented synthesis, where the goal is to populate chemical space with structurally varied molecules. nih.govuc.pt By modifying the functional groups on the isophthalate core, chemists can systematically alter the properties of the final products, making MCRs an effective method for discovering new bioactive molecules. mdpi.com

Leveraging Isophthalate Derivatives to Access Diverse Chemical Space

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. nih.gov Isophthalate derivatives serve as valuable starting points for navigating and expanding this space due to their adaptable and rigid core structure. nih.gov Diversity-oriented synthesis (DOS) strategies utilize such scaffolds to create libraries of compounds with high structural diversity. nih.govnih.gov

The isatin scaffold, for example, which can be used in MCRs to produce a wide array of derivatives, showcases how a single core structure can lead to vast molecular diversity, including spirooxindoles and bis-oxindoles. uc.ptbeilstein-journals.org Similarly, the isophthalate framework allows for systematic modifications. By introducing different substituents at various positions on the benzene (B151609) ring, a large number of analogues can be synthesized. This approach is crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. nih.gov The ability to generate large libraries from a central isophthalate core enables the exploration of new areas of chemical space that may contain molecules with novel biological activities. youtube.com

Ligand Design in Chemical Biology Research (Methodological Focus)

In chemical biology, precisely designed molecules are used as tools to investigate complex biological systems. Isophthalate derivatives have been methodologically developed as ligands and probes to study protein function and biomolecular interactions.

Isophthalate Derivatives as C1 Domain Ligands for Protein Kinase C (PKC) Research

Protein Kinase C (PKC) enzymes are critical regulators of many cellular processes, and their dysfunction is implicated in diseases like cancer and Alzheimer's disease. nih.govhelsinki.fi The C1 domain of PKC, which binds the second messenger diacylglycerol (DAG), has become an attractive target for therapeutic intervention. plos.orgnih.gov

Researchers have employed a structure-based design approach, using the crystal structure of the PKCδ C1B domain, to develop isophthalic acid derivatives that act as modulators of PKC function by binding to this C1 domain. nih.govhelsinki.fi This rational design has led to the synthesis of a novel class of 5-(hydroxymethyl)isophthalates that can modulate PKC activation. plos.org Two compounds in particular, HMI-1a3 and HMI-1b11, were identified due to their high affinity for the C1 domains of PKCα and PKCδ. nih.govhelsinki.fi These compounds exhibited distinct biological effects: HMI-1a3 showed significant antiproliferative activity in HeLa cancer cells, while HMI-1b11 induced neuronal differentiation in SH-SY5Y cells. nih.govhelsinki.fi The effects of these isophthalates on cell proliferation and morphology were found to correlate closely with their C1 domain binding affinities, indicating that their action is mediated through this target. plos.org

| Compound | Chemical Name | Target C1 Domains | Observed Biological Activity | Cell Line | Reference |

|---|---|---|---|---|---|

| HMI-1a3 | Bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)isophthalate | PKCα, PKCδ | Marked antiproliferative activity, cell elongation, and cell cycle arrest | HeLa | nih.govhelsinki.fiplos.org |

| HMI-1b11 | Bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate | PKCα, PKCδ | Induced differentiation and supported neurite growth | SH-SY5Y | nih.govhelsinki.fi |

Probes for Biomimetic System-Ligand Interaction Studies

Isophthalate derivatives can be functionalized to act as chemical probes for studying molecular interactions in biomimetic systems—environments that mimic biological interfaces. nih.govmatilda.science These probes are designed to report on their local environment or binding events through changes in their photophysical properties, such as fluorescence. nih.gov

A study focused on interpreting the modulation of the photophysical properties of isophthalic acid (IPA) through its amino (5-amino IPA) and azido (5-azido IPA) substituted derivatives. nih.govmatilda.science These derivatives serve as probes to investigate ligand interactions with biomimetic systems like cetyltrimethylammonium bromide (CTAB) micelles and the protein bovine serum albumin (BSA). nih.gov The research found that the binding interaction of these probes was significant, with the amino-functionalized derivative showing a comparatively stronger binding constant. nih.govmatilda.science The steady-state absorption and fluorescence studies established that the polarity of the probes was significantly modified upon interaction with these systems. nih.gov Such probes are valuable tools in chemical biology for quantitatively assessing ligand-receptor interactions and understanding the forces that govern molecular recognition at biological interfaces. nih.govmdpi.com

| Probe | Biomimetic System | Key Finding | Methodology | Reference |

|---|---|---|---|---|

| 5-amino isophthalic acid (5-amino IPA) | CTAB, BSA | Showed a comparatively stronger binding constant than the azido derivative. Polarity was determined in the biomimetic systems. | Steady-state absorption and fluorescence spectroscopy | nih.govmatilda.science |

| 5-azido isophthalic acid (5-azido IPA) | CTAB, BSA | Demonstrated significant binding interaction. Polarity could not be determined in the same manner as the amino derivative. | Steady-state absorption and fluorescence spectroscopy | nih.govmatilda.science |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Isophthalates

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of isophthalates like Dimethyl 5-benzyloxyisophthalate. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. nih.gov The benefits of continuous flow, such as reduced reaction times and improved stereoselectivity, have been demonstrated in the synthesis of other complex molecules. nih.gov

Automated synthesis platforms, which often incorporate flow reactors, further streamline the production process. These systems enable high-throughput screening of reaction conditions, rapid optimization, and reliable scale-up. nih.gov For isophthalate (B1238265) synthesis, this means that optimal conditions for the esterification of 5-benzyloxyisophthalic acid or transesterification reactions can be identified and implemented with much greater efficiency than with manual methods. The integration of these platforms is a crucial step towards the on-demand, resource-efficient manufacturing of specialized isophthalate esters.

Table 1: Comparison of Batch vs. Flow Chemistry for Isophthalate Synthesis

| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage for Isophthalates |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved control over exothermicity, reducing side products. |

| Mass Transfer | Often limited by stirring | Efficient mixing | Enhanced reaction rates and yields. |

| Safety | Large volumes of reagents | Small reactor volumes | Minimized risk when handling hazardous materials. |

| Scalability | Complex, requires re-optimization | "Scaling out" by parallel operation | More straightforward and predictable scale-up. |

| Process Control | Manual or semi-automated | Fully automated and precise | Higher product consistency and purity. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring of this compound Transformations

Understanding reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques are increasingly being employed for in-situ (in the reaction mixture) monitoring, providing real-time data without the need for sampling. nih.govelsevier.com For transformations involving this compound, such as its synthesis, polymerization, or subsequent functional group modifications, these methods are invaluable.

Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mdpi.com For instance, during the esterification to form this compound, one could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch. Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for flow-through analysis, offering detailed structural information as a reaction progresses. For reactions that may involve radical intermediates, Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize these transient species. acs.org This level of real-time insight allows for precise control and a deeper understanding of the transformation pathways. nih.gov

Computational Design and Rational Engineering of Novel Isophthalate-Based Materials

Computational chemistry is revolutionizing materials science by enabling the in silico design and prediction of material properties before any laboratory work is undertaken. researchgate.net Using tools like Density Functional Theory (DFT), researchers can model the electronic structure and predict the properties of molecules like this compound and the polymers or metal-organic frameworks (MOFs) derived from them. acs.org

This computational-first approach allows for the rational engineering of new materials with tailored characteristics. For example, by simulating how changes to the isophthalate backbone or its functional groups affect properties like thermal stability, liquid crystalline behavior, or electronic conductivity, scientists can prioritize the most promising candidates for synthesis. nih.gov This significantly reduces the trial-and-error component of materials development, saving time and resources. researchgate.net Computational methods are also used to design metamaterials with unprecedented mechanical or optical properties, an area where isophthalate-based structures could find future applications. mdpi.commdpi.com

Sustainable and Circular Economy Approaches for Isophthalate Derivatives (e.g., degradation studies of related esters)

The principles of a circular economy, where waste is minimized and materials are reused, are becoming central to chemical manufacturing. For polymers derived from isophthalates, this involves developing methods for their degradation back into valuable chemical feedstocks. mdpi.com Research into the degradation of polyesters, for example, provides a blueprint for how derivatives of this compound could be managed sustainably.

Recent studies have focused on photocatalytic and enzymatic degradation pathways. mdpi.commdpi.com Photocatalysis can use light energy to break down polymer chains into smaller molecules like benzoic acid and acetophenone (B1666503) under mild conditions. mdpi.com Similarly, enzymatic degradation offers a green and highly specific route to depolymerization, breaking ester linkages to recover monomers or oligomers that can be used to produce new materials. mdpi.com Investigating the biodegradability of polymers made from this compound and identifying effective catalytic systems for their chemical recycling are crucial steps toward creating truly circular isophthalate-based products.

Table 2: Potential Degradation Products from Isophthalate-Based Polymers

| Degradation Method | Catalyst/Initiator | Potential Products | Significance |

| Photocatalysis | Fluorenone, AlCl₃, ¹O₂ | Benzoic acid, Acetophenone | Valorization of plastic waste into useful chemical intermediates. mdpi.com |

| Enzymatic Hydrolysis | Hydrolases, Esterases | Isophthalic acid monomers, Diols | Biocompatible process for monomer recovery and recycling. mdpi.com |

| Non-Photocatalytic | Thermal energy, Catalysts | Aromatic compounds | Transformation of waste into higher-value chemical feedstocks. mdpi.com |

Exploration of Novel Catalytic Systems for Isophthalate Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is critical for advancing the chemistry of isophthalates. Research is focused on creating catalysts that are more efficient, selective, and sustainable. This includes the design of systems that can operate in environmentally friendly solvents like water or that can be activated by stimuli such as light. nih.govnih.gov

For isophthalate transformations, this could involve:

Photocatalysts: Utilizing visible light to drive reactions, reducing the need for high temperatures and harsh reagents. nih.gov

Switchable Catalysts: Systems whose activity can be turned "on" or "off" by an external stimulus (e.g., temperature, pH, light), allowing for unprecedented control over the reaction process. nih.gov

Biocatalysts: Employing enzymes for highly selective transformations under mild aqueous conditions, a key principle of green chemistry.

Advanced Metal Catalysts: Discovering new transition metal complexes, potentially guided by machine learning, that can enable novel bond formations and functionalizations on the isophthalate core. acs.org

These innovative catalytic approaches will enable the synthesis of increasingly complex and functional molecules derived from this compound, expanding their potential applications in materials science and beyond. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 5-benzyloxyisophthalate, and what are their key yield optimization parameters?

- Methodological Answer : The compound is typically synthesized via esterification of 5-benzyloxyisophthalic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Yield optimization hinges on reaction stoichiometry (molar ratio of acid to methanol), temperature control (reflux conditions at ~60–80°C), and catalyst concentration. Post-reaction neutralization with NaHCO₃ and purification via recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm, split due to substitution patterns), benzyloxy methylene (δ ~5.0 ppm, singlet), and ester methyl groups (δ ~3.8–3.9 ppm, singlet). Integration ratios confirm stoichiometry.

- IR : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and aromatic C-O-C (benzyloxy) at ~1250 cm⁻¹.

- MS (EI) : Molecular ion [M⁺] at m/z 300 (calculated for C₁₆H₁₄O₅), with fragmentation peaks at m/z 91 (benzyl fragment) and 149 (phthalate backbone).

- Cross-validation with elemental analysis ensures structural integrity .

Q. What physicochemical properties of this compound are critical for experimental design, and how can researchers address data gaps?

- Methodological Answer : Key properties include melting point (reported ~86–91°C for analogs), solubility (insoluble in water; soluble in polar aprotic solvents like DMF or THF), and stability (hydrolysis-sensitive under strong acidic/basic conditions). For unreported parameters (e.g., vapor pressure, partition coefficients), computational tools like COSMOtherm or experimental determination via DSC (melting point) and shake-flask methods (solubility) are recommended. Always test stability under intended reaction conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics or catalytic efficiency values for esterification reactions involving this compound?

- Methodological Answer : Contradictions in kinetic data often arise from varying reaction conditions (solvent polarity, catalyst loading) or analytical methods. To reconcile discrepancies:

- Standardize reaction protocols (e.g., fixed temperature, solvent, and catalyst).

- Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track real-time conversion.

- Apply Arrhenius analysis to compare activation energies across studies.

- Cross-reference with mechanistic studies on analogous phthalate esters (e.g., dimethyl isophthalate) to identify rate-limiting steps .

Q. What strategies are recommended for identifying degradation products of this compound under acidic or basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Reflux the compound in HCl (1M) or NaOH (1M) and monitor via LC-MS. Expected products include 5-benzyloxyisophthalic acid (under acidic conditions) and disodium salt (under basic conditions).

- Advanced Techniques : Use high-resolution MS (HRMS) and ²D NMR (HSQC, HMBC) to confirm degradation intermediates.

- Computational Aids : DFT calculations (e.g., Gaussian) predict thermodynamic stability of hydrolysis products. Compare with experimental data to validate pathways .

Q. How should researchers design experiments to investigate the compound’s role as a monomer in polymer synthesis, particularly for functional materials?

- Methodological Answer :

- Polymerization Protocols : Test step-growth polymerization with diols/diamines (e.g., ethylene glycol, hexamethylenediamine) under melt or solution conditions.

- Characterization : Use GPC for molecular weight distribution, DSC for Tg, and TGA for thermal stability.

- Functionalization : Post-polymerization modifications (e.g., debenzylation via hydrogenolysis) can introduce hydroxyl groups for further reactivity. Compare with dimethyl isophthalate-based polymers to assess steric/electronic effects of the benzyloxy group .

Literature and Data Management

Q. What systematic approaches are recommended for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Keyword Strategy : Combine terms like “this compound synthesis,” “phthalate ester degradation,” and “polymer applications” with Boolean operators.

- Databases : Prioritize ACS Publications, SciFinder, and Reaxys. Use CAS Registry Number (if available) for precise searches.

- Reference Management : Tools like Zotero or EndNote organize sources; annotate conflicting data (e.g., yield disparities) for critical analysis .

Q. How can researchers address the lack of toxicological data for this compound in academic studies?

- Methodological Answer :

- Analog Studies : Extrapolate from structurally similar phthalates (e.g., dimethyl phthalate) with known LD50 and ecotoxicity profiles.

- In Silico Prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate acute toxicity based on QSAR models.

- Pilot Assays : Conduct brine shrimp (Artemia) lethality tests or algal growth inhibition assays as preliminary ecotoxicological screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.